Receptor Binding Affinity: rGHRH(1-29)NH2 vs Synthetic GHRH Antagonist JV-1-36 at Rat Pituitary GHRH-R
In competitive radioligand displacement assays using ¹²⁵I-labeled GHRH on rat adenopituitary membrane preparations, the GHRH antagonist JV-1-36 exhibits 79-fold higher relative affinity for the pituitary GHRH receptor compared to hGHRH(1-29)NH2 (set as reference = 1), which has an absolute Ki of 3.34 nM [1]. This means JV-1-36 binds with a Ki of approximately 0.042 nM. In contrast, vasoactive intestinal peptide (VIP) shows negligible cross-reactivity at the GHRH-R (<0.001 relative affinity), while hGHRH(1-29)NH2 likewise displays no measurable affinity at the pituitary VPAC-R [1]. This receptor selectivity profile positions rGHRH(1-29)NH2 as the physiologically relevant reference agonist for discriminating GHRH-R-mediated from VPAC-R-mediated signaling in rat tissues.
| Evidence Dimension | Binding affinity (Ki) at rat pituitary GHRH receptor |
|---|---|
| Target Compound Data | Ki = 3.34 nM (relative affinity = 1) |
| Comparator Or Baseline | JV-1-36: relative affinity = 79 (calculated Ki ≈ 0.042 nM); VIP: relative affinity <0.001 |
| Quantified Difference | JV-1-36 binds 79-fold more tightly; rGHRH(1-29)NH2 shows >1000-fold selectivity over VPAC-R |
| Conditions | Competitive radioligand binding assay, rat anterior pituitary membrane homogenates, nonlinear curve fitting analysis |
Why This Matters
Defines the quantitative binding baseline against which all rat GHRH-R-targeted probes or antagonists must be calibrated; essential for selecting the correct reference standard in receptor occupancy studies.
- [1] Rekasi Z, Varga JL, Schally AV, et al. Antagonistic actions of analogs related to growth hormone-releasing hormone (GHRH) on receptors for GHRH and vasoactive intestinal peptide on rat pituitary and pineal cells in vitro. Proc Natl Acad Sci USA. 2000;97(3):1218-1223. Table 2. View Source
